molecular formula C11H22N2O3 B13883627 tert-butyl N-(3-hydroxyazepan-4-yl)carbamate

tert-butyl N-(3-hydroxyazepan-4-yl)carbamate

Cat. No.: B13883627
M. Wt: 230.30 g/mol
InChI Key: DDZJRXASCNCWIF-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxyazepan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyazepane ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxyazepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azepane derivative. One common method involves the use of tert-butyl carbamate in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-hydroxyazepan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-hydroxyazepan-4-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a protecting group for amines.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It can also be used to investigate the interactions between small molecules and biological macromolecules.

Medicine: this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxyazepan-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate
  • tert-Butyl N-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
  • tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

Comparison: tert-Butyl N-(3-hydroxyazepan-4-yl)carbamate is unique due to the presence of the hydroxyazepane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-(3-hydroxyazepan-4-yl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-7-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

DDZJRXASCNCWIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1O

Origin of Product

United States

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